molecular formula C7H6BrNO3 B2516192 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 2092511-19-6

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B2516192
CAS No.: 2092511-19-6
M. Wt: 232.033
InChI Key: INCAMIFWGMKSNK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with a unique structure that includes a bromine atom, a pyridine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination of a precursor compound followed by the introduction of the acetic acid group. One common method involves the reaction of a pyridine derivative with bromine under controlled conditions to introduce the bromine atom. This is followed by the addition of an acetic acid group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar pyridine ring structure and exhibit comparable chemical reactivity.

    Indole Derivatives: Indole derivatives also contain a heterocyclic ring and are studied for their biological activities.

Uniqueness

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

2-(4-bromo-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-9(4-7(11)12)6(10)3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCAMIFWGMKSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092511-19-6
Record name 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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